molecular formula C8H6FIO2 B2943414 2-Fluoro-6-iodo-4-methoxybenzaldehyde CAS No. 2384659-20-3

2-Fluoro-6-iodo-4-methoxybenzaldehyde

Cat. No.: B2943414
CAS No.: 2384659-20-3
M. Wt: 280.037
InChI Key: VTZBWALMHHVINP-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-4-methoxybenzaldehyde is a halogenated benzaldehyde derivative featuring fluoro, iodo, and methoxy substituents at positions 2, 6, and 4, respectively. This compound belongs to a class of aromatic aldehydes widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing fluorine and iodine substituents modulate its electronic properties, while the methoxy group contributes to steric and electronic effects.

Properties

IUPAC Name

2-fluoro-6-iodo-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZBWALMHHVINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)I)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-6-iodo-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-fluoro-4-methoxybenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of 2-fluoro-6-iodo-4-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzaldehydes depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

2-Fluoro-6-iodo-4-methoxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-6-iodo-4-methoxybenzaldehyde depends on its specific application. In chemical reactions, the functional groups (fluorine, iodine, methoxy, and aldehyde) interact with reagents to form new bonds and products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Fluoro-6-iodo-4-methoxybenzaldehyde with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Properties
2-Fluoro-6-iodo-4-methoxybenzaldehyde C₈H₆FIO₂ ~280.04 (calculated) N/A 2-F, 6-I, 4-OCH₃ High molecular weight; iodine enhances reactivity in cross-coupling reactions
4-Chloro-2-fluoro-6-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 1158916-85-8 2-F, 6-Cl, 4-OCH₃ Lower molecular weight; chlorine offers moderate leaving-group ability
4-((2-Fluorophenoxy)methyl)benzaldehyde C₁₄H₁₁FO₂ 242.24 1443304-00-4 Fluorophenoxy side chain Altered solubility due to bulky substituent

Key Observations :

  • Iodine’s lower electronegativity and larger atomic radius improve its utility in nucleophilic aromatic substitution or Suzuki-Miyaura cross-couplings compared to chlorine .
  • Electronic Modulation : The 4-methoxy group donates electron density via resonance, countering the electron-withdrawing effects of fluorine and iodine. This balance may influence reactivity in condensation reactions (e.g., forming benzimidazoles, as seen in ).

Research Findings and Limitations

  • Stability : Iodo compounds are often light-sensitive; storage under inert conditions is recommended.
  • Data Gaps : Experimental data on melting points, solubility, and biological activity for the target compound are unavailable in the provided evidence, necessitating further study.

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